What is L-Serine-1-13C,15N and its primary applications in research?
What is L-Serine-1-13C,15N and its primary applications in research?
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core characteristics and primary research applications of L-Serine-1-13C,15N, a stable isotope-labeled amino acid crucial for modern metabolic research. This document provides a detailed overview of its utility in stable isotope tracing studies, particularly in the fields of metabolic flux analysis, drug development, and cellular physiology.
Introduction to L-Serine-1-13C,15N
L-Serine-1-13C,15N is a non-radioactive, stable isotopologue of the amino acid L-serine. In this molecule, the carbon atom at the C1 position (the carboxyl carbon) is replaced with its heavier isotope, carbon-13 (¹³C), and the nitrogen atom of the amino group is replaced with its heavier isotope, nitrogen-15 (¹⁵N). This dual labeling provides a distinct mass shift that allows researchers to trace the metabolic fate of both the carbon backbone and the amino group of serine simultaneously.
The precise isotopic enrichment makes L-Serine-1-13C,15N an invaluable tool for a range of analytical techniques, including mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. Its use as a tracer enables the detailed elucidation of complex metabolic pathways and the quantification of metabolic fluxes within a biological system.
Chemical Properties
| Property | Value |
| Chemical Formula | HOC¹³CH₂(¹⁵NH₂)COOH |
| CAS Number | 2483830-04-0[1] |
| Molecular Weight | 108.08 g/mol |
| Appearance | White to off-white solid |
| Purity | Typically ≥98% |
| Isotopic Enrichment | Typically ≥99% for ¹³C and ¹⁵N |
Primary Applications in Research
The unique properties of L-Serine-1-13C,15N make it a powerful tool for investigating a variety of metabolic processes. Its primary applications lie in its use as a metabolic tracer to study pathway dynamics and quantify the flow of metabolites through interconnected networks.
Metabolic Flux Analysis (MFA)
Metabolic flux analysis is a key application of L-Serine-1-13C,15N. By introducing the labeled serine into a biological system (e.g., cell culture, in vivo models), researchers can track the incorporation of the ¹³C and ¹⁵N isotopes into downstream metabolites. This information is then used to calculate the rates (fluxes) of the enzymatic reactions within the metabolic network.
The dual labeling is particularly advantageous as it allows for the simultaneous tracing of carbon and nitrogen, providing a more comprehensive picture of amino acid metabolism. This is critical for understanding how cells allocate these essential elements to various biosynthetic pathways.
Stable Isotope Tracing in Disease Research
L-Serine-1-13C,15N is frequently employed in studies of diseases characterized by metabolic dysregulation, such as cancer and neurological disorders.
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Cancer Metabolism: Cancer cells often exhibit altered serine metabolism to support their rapid proliferation. L-Serine-1-13C,15N can be used to trace how cancer cells utilize serine for processes like nucleotide synthesis, redox balance, and the production of other non-essential amino acids.[1]
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Neurobiology: Serine is a precursor to several important molecules in the central nervous system, including the neurotransmitters D-serine and glycine, as well as sphingolipids and phospholipids that are vital for neuronal structure and function.[2] Isotopic tracing with L-Serine-1-13C,15N helps to elucidate the dynamics of these pathways in both healthy and diseased brain tissue.
Drug Development and Target Validation
In the pharmaceutical industry, L-Serine-1-13C,15N is utilized to study the mechanism of action of drugs that target metabolic pathways. By treating cells with a drug candidate and tracing the metabolism of labeled serine, researchers can determine if the drug effectively inhibits its intended target and assess its off-target effects on related metabolic pathways.
Key Metabolic Pathways Investigated with L-Serine-1-13C,15N
The metabolism of serine is central to many cellular processes. L-Serine-1-13C,15N is instrumental in dissecting the following key pathways:
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One-Carbon Metabolism: Serine is a major source of one-carbon units for the folate and methionine cycles. These pathways are essential for the synthesis of nucleotides (purines and thymidylate), the methylation of DNA and proteins, and the maintenance of redox homeostasis. The ¹³C and ¹⁵N labels from serine can be traced into the components of these cycles, allowing for the quantification of their activity.
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Glycine and Cysteine Synthesis: Serine can be converted to glycine, another non-essential amino acid, with the concomitant transfer of a one-carbon unit to tetrahydrofolate. Serine also provides the carbon backbone for the synthesis of cysteine.
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Sphingolipid and Phospholipid Biosynthesis: Serine is a direct precursor for the synthesis of sphingolipids and phospholipids, which are critical components of cellular membranes and are involved in signal transduction.
Below is a diagram illustrating the central role of L-serine in these interconnected metabolic pathways.
Central role of L-Serine in metabolism.
Experimental Protocols
The following section outlines a generalized protocol for a stable isotope tracing experiment using L-Serine-1-13C,15N in cultured mammalian cells, followed by analysis using liquid chromatography-mass spectrometry (LC-MS).
Cell Culture and Isotope Labeling
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Cell Seeding: Plate mammalian cells at a desired density in standard growth medium and allow them to adhere and proliferate for 24-48 hours.
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Medium Exchange: Aspirate the standard growth medium and replace it with a custom formulation of the same medium that lacks unlabeled L-serine but is supplemented with a known concentration of L-Serine-1-13C,15N.
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Incubation: Culture the cells in the labeling medium for a time course determined by the specific metabolic pathway under investigation. For rapid metabolic processes, a shorter time course (minutes to hours) may be sufficient, while for pathways with slower turnover, a longer incubation (up to 24 hours or more) may be necessary to achieve isotopic steady state.
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Metabolite Extraction:
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Aspirate the labeling medium and wash the cells with ice-cold phosphate-buffered saline (PBS).
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Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells and incubate at -80°C for at least 15 minutes to quench metabolic activity and precipitate proteins.
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Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
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Centrifuge at high speed to pellet the protein and cell debris.
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Collect the supernatant containing the polar metabolites.
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LC-MS Analysis
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Sample Preparation: Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried metabolites in a suitable solvent for LC-MS analysis (e.g., a mixture of water and acetonitrile).
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Chromatographic Separation: Inject the sample onto a liquid chromatography system equipped with a column appropriate for separating polar metabolites (e.g., a HILIC or reversed-phase column).
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Mass Spectrometry Detection: Elute the separated metabolites into a high-resolution mass spectrometer. The instrument should be operated in a mode that allows for the detection and quantification of the different isotopologues of serine and its downstream metabolites.
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Data Analysis:
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Identify the peaks corresponding to the metabolites of interest based on their retention time and accurate mass.
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Determine the mass isotopomer distribution (MID) for each metabolite, which is the relative abundance of each isotopologue (e.g., M+0, M+1, M+2, etc.).
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Correct the raw MID data for the natural abundance of stable isotopes.
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Use the corrected MIDs to calculate metabolic fluxes using specialized software packages (e.g., INCA, Metran).
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The following diagram provides a visual representation of a typical experimental workflow for a stable isotope tracing study.
Experimental workflow for stable isotope tracing.
Data Presentation
The quantitative data obtained from stable isotope tracing experiments with L-Serine-1-13C,15N are typically presented in tables that summarize the mass isotopomer distributions of key metabolites. The following is an example of how such data might be structured.
Example Table: Mass Isotopomer Distribution of Glycine
| Condition | M+0 (%) | M+1 (%) | M+2 (%) |
| Control | 98.0 ± 0.5 | 1.5 ± 0.2 | 0.5 ± 0.1 |
| Treatment A | 60.0 ± 2.1 | 35.0 ± 1.8 | 5.0 ± 0.7 |
| Treatment B | 85.0 ± 1.5 | 12.0 ± 1.1 | 3.0 ± 0.4 |
M+0, M+1, and M+2 represent the isotopologues with zero, one, or two heavy isotopes, respectively. Data are presented as mean ± standard deviation.
This table would allow for a clear comparison of the effects of different treatments on the contribution of serine to the glycine pool. A higher percentage of M+1 and M+2 glycine in the treatment groups would indicate an increased flux from serine to glycine.
Conclusion
L-Serine-1-13C,15N is an indispensable tool for researchers seeking to unravel the complexities of cellular metabolism. Its ability to simultaneously trace the fate of both carbon and nitrogen atoms provides a level of detail that is unattainable with singly labeled isotopes. From fundamental studies of metabolic pathways to the development of novel therapeutics, the applications of L-Serine-1-13C,15N continue to expand, driving new discoveries in a wide range of scientific disciplines.
